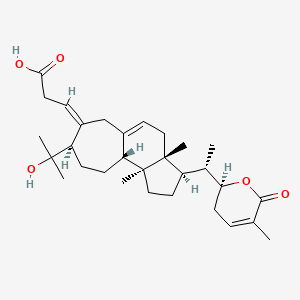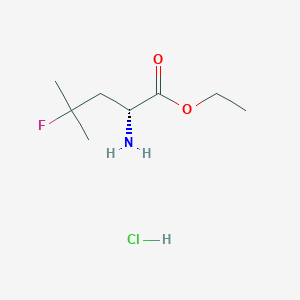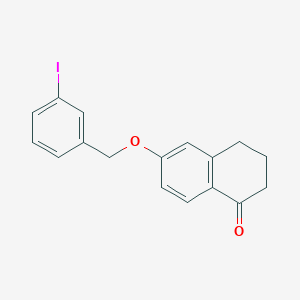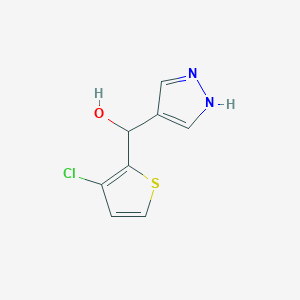
(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that combines a chlorinated thiophene ring with a pyrazole moiety, connected via a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-chlorothiophene with a pyrazole derivative under specific conditions. One common method includes the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by chlorination and subsequent reaction with thiophene .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated thiophene ring, potentially leading to dechlorination.
Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can lead to dechlorinated thiophene derivatives.
- Substitution reactions can produce a variety of substituted thiophene-pyrazole compounds .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in these areas .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mecanismo De Acción
The mechanism of action of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
- (3-Chlorothiophen-2-yl)(1H-pyrazol-3-yl)methanol
- (3-Chlorothiophen-2-yl)(1H-pyrazol-5-yl)methanol
- (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol
Comparison: Compared to its analogs, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits unique reactivity due to the position of the chlorine atom and the specific arrangement of the pyrazole ring. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H7ClN2OS |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
(3-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7ClN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
Clave InChI |
ORZHQXMVMOJWOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Cl)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


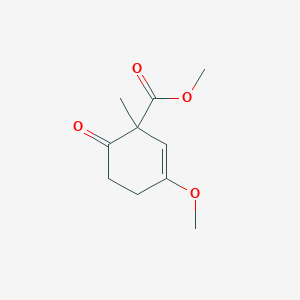
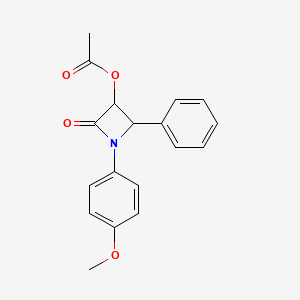
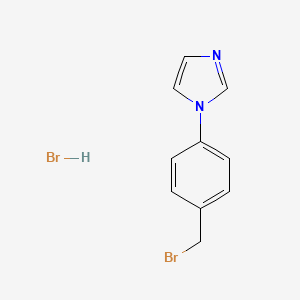
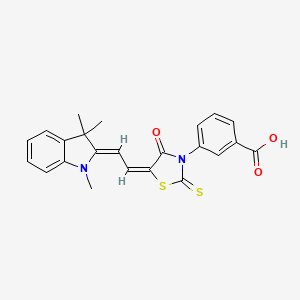

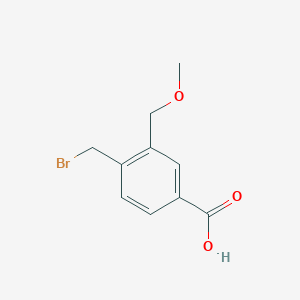


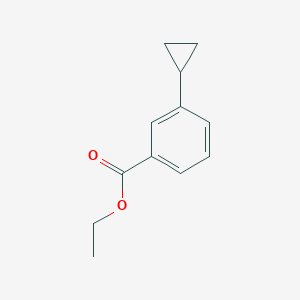
![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
